molecular formula C11H14Cl2N2O B1528268 2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride CAS No. 1797561-16-0

2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Cat. No. B1528268
M. Wt: 261.14 g/mol
InChI Key: KQIGLRNTROQENI-UHFFFAOYSA-N
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Description

2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Synthesis Analysis

A method for producing 2-aminoethyl methacrylate hydrochloride includes a step for reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride .


Molecular Structure Analysis

The linear formula for 2-Aminoethyl methacrylate hydrochloride is H2C=C(CH3)CO2CH2CH2NH2 · HCl .


Chemical Reactions Analysis

2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

The molecular weight of 2-Aminoethyl methacrylate hydrochloride is 165.62 .

Scientific Research Applications

Anticancer Potential

The tetrahydroisoquinoline moiety, found in both natural and synthetic biologically active molecules, has been extensively studied for its potential pharmaceutical applications, including anticancer properties. Derivatives of tetrahydroisoquinoline have displayed a range of biological activities such as antitumor and antimicrobial effects. Specifically, the synthesis of analogs maintaining this moiety with various modifications has shown potent cytotoxicity against breast cancer cell lines, highlighting its relevance in anticancer drug development (Redda, Gangapuram, & Ardley, 2010).

Synthesis of Heterocycles

The compound has been utilized in the efficient synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines. These heterocyclic compounds are produced through reactions with aryl aldehydes, yielding products in good yields, which are valuable in various chemical and pharmaceutical applications (Katritzky, Qiu, Long, He, & Steel, 2000).

Magnetic Studies

The compound serves as a precursor in the synthesis of tetranuclear complexes, which have been magnetically characterized to study their potential as Single Molecule Magnets (SMMs). These complexes show promising applications in the field of magnetic materials and molecular magnetism, with specific complexes displaying slow magnetic relaxation behavior characteristic of SMMs (Gao et al., 2017).

Chemical Synthesis Methodologies

The compound has been involved in the synthesis of tetrahydroisoquinoline-1-carboxylic acids using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. This method provides a convenient route for preparing these acids, which have significance in medicinal chemistry and synthetic organic chemistry (Chrzanowska, Grajewska, Meissner, Rozwadowska, & Wiatrowska, 2012).

Anticancer Agents Synthesis

Polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, synthesized from reactions involving tetrahydroisoquinoline derivatives, have shown excellent growth inhibitory activities against various human cancer cell lines. This highlights the compound's role in the development of new anticancer agents (Yan et al., 2013).

Safety And Hazards

2-Aminoethyl methacrylate hydrochloride causes skin irritation and serious eye irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for 2-Aminoethyl methacrylate hydrochloride were not found, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials . This suggests potential for continued use and exploration in these areas.

properties

IUPAC Name

2-(2-aminoethyl)-5-chloro-3,4-dihydroisoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-2-9-8(10)4-6-14(7-5-13)11(9)15;/h1-3H,4-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGLRNTROQENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
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2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

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